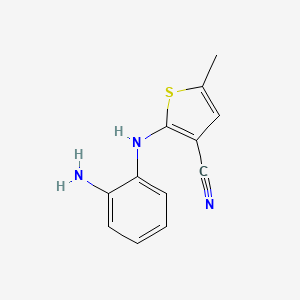

2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile

Description

2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile (CAS: 873895-41-1) is a thiophene-based heterocyclic compound with the molecular formula C₁₂H₁₁N₃S and a molecular weight of 229.30 g/mol . Structurally, it features a thiophene ring substituted with a methyl group at position 5, a carbonitrile group at position 3, and a 2-aminoanilino moiety at position 2. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for the antipsychotic drug Olanzapine .

Synthesis: The compound is synthesized via hydrogenation of its nitro precursor, 2-(2-Nitroanilino)-5-methylthiophene-3-carbonitrile (CAS: 138564-59-7), using Raney Nickel as a catalyst. This reduction step yields high purity (>99%) and is pivotal in producing 4-amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine hydrochloride, a key benzodiazepine derivative . Alternative routes involve palladium-catalyzed cross-coupling of 2-amino-5-methylthiophene-3-carbonitrile with brominated aryl halides, as seen in Olanzapine synthesis .

Applications:

Its primary application lies in medicinal chemistry, where it acts as a precursor for bioactive molecules with antipsychotic and antiulcer properties .

Properties

IUPAC Name |

2-(2-aminoanilino)-5-methylthiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3S/c1-8-6-9(7-13)12(16-8)15-11-5-3-2-4-10(11)14/h2-6,15H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEACRIWQRAVPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)NC2=CC=CC=C2N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50737278 | |

| Record name | 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50737278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873895-41-1 | |

| Record name | 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50737278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2-Aminophenyl)amino]-5-methyl-3-thiophenecarbonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7UFQ2UE2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile typically involves the reaction of 2-aminoaniline with 5-methylthiophene-3-carbonitrile under specific conditions. One common method involves the use of a solvent such as methanol, where the reactants are mixed and heated to facilitate the reaction. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques .

Industrial Production Methods

In an industrial setting, the production of 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent recovery, recycling of reactants, and continuous monitoring of reaction parameters to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

Substitution: The aminoanilino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .

Scientific Research Applications

2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Mechanism of Action

The mechanism of action of 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The aminoanilino group can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular signaling pathways, leading to changes in cellular functions such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

2-(2-Nitroanilino)-5-methylthiophene-3-carbonitrile

- Molecular Formula : C₁₂H₉N₃O₂S; Molecular Weight : 259.28 g/mol .

- Key Differences: The nitro group at the anilino position distinguishes it from the amino derivative. This substituent impacts reactivity, stability, and toxicity.

- Synthesis: Prepared via nucleophilic substitution between 2-amino-5-methylthiophene-3-carbonitrile and 2-fluoronitrobenzene .

- Properties: Exhibits polymorphism similar to ROY (5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile), with red, orange, and yellow forms. The red polymorph is thermodynamically stable, featuring near-planar thiophene and phenyl rings (θ = 0.1°) .

- Applications: Primarily a synthetic intermediate; its reduction yields the amino derivative. Notably, it is highly toxic to aquatic life (GHS Category 1) .

5-Methyl-2-[(4-methyl-2-nitrophenyl)amino]thiophene-3-carbonitrile

- Molecular Formula : C₁₃H₁₁N₃O₂S; Molecular Weight : 273.31 g/mol.

- Key Differences : Contains an additional methyl group on the phenyl ring, enhancing steric hindrance and altering thermodynamic stability.

- Polymorphism : Four polymorphs (R, DR, LR, O) with distinct stability ranges: R (>60°C), O (RT–60°C), LR (<–15°C). Metastable DR transforms into R via water-catalyzed, defect-driven mechanisms .

2-(1,3-Dioxoisoindolin-2-yl)-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

- Molecular Formula : C₂₃H₁₇N₂O₂S; Molecular Weight : 397.46 g/mol .

- Key Differences : A fused tetrahydrobenzo[b]thiophene system with a phthalimide group. This structure confers antiulcer activity , unlike the antipsychotic focus of the target compound .

- Synthesis : Cyclocondensation of 2-(1,3-dioxoisoindolin-2-yl)thiophene derivatives with cyclic ketones in acetic acid .

2-Amino-5-ethylthiophene-3-carbonitrile

- Molecular Formula : C₇H₈N₂S; Molecular Weight : 152.22 g/mol .

- Key Differences: Lacks the anilino substituent and features an ethyl group at position 5.

- Applications: Serves as a precursor for α-enaminonitrile derivatives, enabling synthesis of azo-thienopyrimidines and thienothiazines .

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings

Polymorphism and Stability: Nitro-substituted analogues exhibit significant polymorphism, with stability governed by substituent position and temperature. For example, 5-methyl-2-[(4-methyl-2-nitrophenyl)amino]thiophene-3-carbonitrile has four polymorphs, with thermodynamic dominance shifting across temperature ranges .

Synthetic Efficiency: Palladium-catalyzed cross-coupling (e.g., Xantphos ligand with Cs₂CO₃) achieves high yields (>80%) for intermediates like 2-(2-bromophenylamino)-5-methylthiophene-3-carbonitrile, critical for Olanzapine production .

Biological Activity: Derivatives with fused ring systems (e.g., tetrahydrobenzo[b]thiophene) demonstrate antiulcer activity, while simpler aminoanilino-thiophenes are tailored for CNS drug synthesis .

Environmental Impact : Nitro derivatives pose higher ecological risks, necessitating stringent handling protocols to mitigate aquatic toxicity .

Biological Activity

2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile (CAS No. 873895-41-1) is an organic compound with significant biological activity, particularly in the context of medicinal chemistry. This compound is structurally characterized by a thiophene ring substituted with an amino group and a carbonitrile group, which contributes to its potential pharmacological properties.

Chemical Structure and Properties

- Molecular Formula : C12H11N3S

- Molecular Weight : 229.30 g/mol

- Density : 1.3 ± 0.1 g/cm³

- Melting Point : 101-103 °C

- Boiling Point : 318.5 ± 42.0 °C at 760 mmHg

- LogP : 2.01

The compound's structure allows it to engage in various biochemical interactions, making it a candidate for further research in drug development.

The biological activity of 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biological pathways. The presence of both the amino and carbonitrile functional groups enhances its binding affinity to these targets, potentially leading to therapeutic effects.

Pharmacological Studies

Recent studies have highlighted the compound's potential in the following areas:

- Anticancer Activity : Preliminary investigations suggest that 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism involves inducing apoptosis through the modulation of signaling pathways associated with cell survival and proliferation.

- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, demonstrating inhibitory effects against both Gram-positive and Gram-negative bacteria. This activity is likely due to its ability to disrupt bacterial cell wall synthesis.

- Neuropharmacological Effects : As a potential precursor for synthesizing drugs like Olanzapine, this compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

Case Study 1: Anticancer Efficacy

A study conducted on various human cancer cell lines revealed that treatment with 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile resulted in a significant reduction in cell viability, with IC50 values ranging from 10 to 25 µM across different cell types. This suggests a strong potential for development as an anticancer therapeutic agent.

Case Study 2: Antimicrobial Activity

In vitro assays demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) of 15 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its effectiveness as an antimicrobial agent.

Data Table of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/MIC (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 15 | [Research Study A] |

| Anticancer | HeLa (Cervical Cancer) | 20 | [Research Study B] |

| Antimicrobial | Staphylococcus aureus | 15 | [Research Study C] |

| Antimicrobial | Escherichia coli | 15 | [Research Study D] |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.